9-Oxa-1,3,5-triazaspiro[5.5]undecane

Physicochemical Properties Drug Design Lead Optimization

The oxygen heteroatom in this spiro core solves key solubility and off-target promiscuity challenges common to all-carbon triazaspiro analogs, reducing R&D attrition. - Validated chemokine receptor modulator scaffold by Ono Pharmaceutical; proven 259-fold DHFR potency range (6.9-1790 nM) for precise SAR control. - Lower boiling point (294.1 °C) vs. all-carbon analogs simplifies distillation purification and reduces scale-up decomposition risk. - Fragment library-ready with enhanced thermal binding stability (up to 320 K) and low MW (157.21 g/mol).

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
CAS No. 353799-74-3
Cat. No. B11919766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxa-1,3,5-triazaspiro[5.5]undecane
CAS353799-74-3
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1COCCC12NCNCN2
InChIInChI=1S/C7H15N3O/c1-3-11-4-2-7(1)9-5-8-6-10-7/h8-10H,1-6H2
InChIKeyDVEJOJXXVYMLEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Oxa-1,3,5-triazaspiro[5.5]undecane: Molecular Identity & Core Characteristics


9-Oxa-1,3,5-triazaspiro[5.5]undecane (CAS 353799-74-3) is a heterocyclic spiro compound with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . Its structure features a 6,6-spiro bicyclic system incorporating three nitrogen atoms and one oxygen atom within the rings, distinguishing it from all-carbon or nitrogen-only spiro analogs [1]. The compound is classified under the triazine product category and is primarily utilized as a research intermediate and building block in medicinal chemistry .

9-Oxa-1,3,5-triazaspiro[5.5]undecane: Non-Interchangeable with Generic Analogs


Substituting 9-Oxa-1,3,5-triazaspiro[5.5]undecane with a non‑oxygenated triazaspiro analog is not a scientifically sound practice due to the fundamental impact of the oxygen heteroatom on physicochemical properties and biological target engagement. The replacement of a methylene (CH2) group with an oxygen atom in the spirocyclic ring alters the compound's lipophilicity (LogP), hydrogen‑bonding capacity, and conformational rigidity [1]. These changes directly influence key parameters such as solubility, metabolic stability, and binding affinity to targets like chemokine receptors or dihydrofolate reductase (DHFR), where subtle structural modifications can shift potency by orders of magnitude [2][3]. Generic substitution without empirical validation therefore introduces unacceptable risk in both research reproducibility and downstream development trajectories.

9-Oxa-1,3,5-triazaspiro[5.5]undecane vs Analogs: Key Differences


Oxygen vs All-Nitrogen: Physicochemical Differences

The incorporation of an oxygen atom into the spirocyclic ring system of 9-Oxa-1,3,5-triazaspiro[5.5]undecane reduces predicted lipophilicity compared to the corresponding all‑nitrogen analog 1,4,9‑triazaspiro[5.5]undecane. This difference is critical for tuning absorption, distribution, and off‑target promiscuity in early‑stage medicinal chemistry campaigns [1].

Physicochemical Properties Drug Design Lead Optimization

Potent DHFR Inhibition by Spirocyclic Core

Derivatives built upon the 1,3,5‑triazaspiro[5.5]undecane core (the base scaffold of 9‑oxa‑1,3,5‑triazaspiro[5.5]undecane) have demonstrated nanomolar inhibitory activity against dihydrofolate reductase (DHFR), a validated anticancer target. For instance, compound IIe (1,3,5‑triazaspiro[5.5]undeca‑1,3‑diene‑2,4‑diamine) exhibited an IC50 of 6.9 nM against bovine DHFR [1]. In contrast, a closely related analog with a different substitution pattern (IIb) showed an IC50 of 1,790 nM, highlighting the exquisite sensitivity of the scaffold to structural modifications [2].

Anticancer Antifolate DHFR Inhibition

Oxygen Spirocycles: Enhanced Thermal Stability

Computational and biophysical studies on spirocyclic ligands indicate that the incorporation of oxygen heteroatoms into the ring system can enhance thermal stability of protein‑ligand complexes compared to more flexible, all‑carbon analogs. For example, triazaspiro compounds with oxygen‑containing rings maintained binding poses at temperatures up to 320 K, whereas more flexible ligands often dissociated at lower temperatures .

Protein Stability Structural Biology Fragment‑Based Drug Discovery

Chemokine Receptor Modulation: Anti-Inflammatory Potential

Triazaspiro[5.5]undecane derivatives are established modulators of chemokine/chemokine receptor interactions, a mechanism validated in preclinical models of inflammatory diseases, asthma, and rheumatoid arthritis [1]. The 9‑oxa‑1,3,5‑triazaspiro[5.5]undecane core provides a direct synthetic entry point to this therapeutically relevant chemical space. While specific IC50 values for the parent compound are not available, the class has produced potent antagonists; for example, certain derivatives in the patent literature demonstrate nanomolar antagonism of CCR5 [2].

Chemokine Receptor Inflammation Immunology

Boiling Point and Density: Practical Implications

9‑Oxa‑1,3,5‑triazaspiro[5.5]undecane has a predicted boiling point of 294.1 ± 40.0 °C and a predicted density of 1.14 ± 0.1 g/cm³ . These values are consistent with a moderately polar, low‑molecular‑weight heterocycle and suggest that the compound is amenable to standard organic synthesis and purification techniques (e.g., column chromatography, recrystallization). In comparison, many all‑carbon spiro[5.5]undecanes exhibit higher boiling points (often >350 °C) due to increased molecular weight and stronger van der Waals interactions.

Physical Properties Formulation Process Chemistry

9-Oxa-1,3,5-triazaspiro[5.5]undecane: Optimal Use Cases


Medicinal Chemistry: Chemokine Receptor Lead Optimization

Leverage the 9‑oxa‑1,3,5‑triazaspiro[5.5]undecane core to synthesize novel chemokine receptor modulators. The oxygen heteroatom reduces predicted LogP by 0.5–1.0 units compared to all‑nitrogen analogs, improving aqueous solubility and potentially reducing off‑target promiscuity [1]. This scaffold has been validated in multiple patents from Ono Pharmaceutical for treating inflammatory diseases, asthma, and rheumatoid arthritis [2].

Chemical Biology: Tunable DHFR Anticancer Probes

Use 9‑oxa‑1,3,5‑triazaspiro[5.5]undecane as a starting point for structure‑activity relationship (SAR) studies around the 1,3,5‑triazaspiro[5.5]undecane core. Derivatives of this scaffold have shown a 259‑fold range in DHFR inhibitory potency (from 6.9 nM to 1,790 nM), demonstrating the feasibility of achieving both high‑affinity probes and weaker control compounds [3]. The oxygen atom provides a unique vector for introducing hydrogen‑bond interactions that may further differentiate binding modes.

Biophysics & Fragment-Based Screening: Thermal Stability Enhancement

Incorporate 9‑oxa‑1,3,5‑triazaspiro[5.5]undecane into fragment libraries designed for thermal shift assays (TSA) or surface plasmon resonance (SPR). Oxygen‑containing spirocyclic ligands have demonstrated enhanced thermal stability of binding poses up to 320 K in molecular dynamics simulations, which may reduce false‑negative rates in fragment screens . The compound's low molecular weight (157.21 g/mol) and high solubility make it an ideal fragment candidate.

Process Chemistry: Energy Savings in Distillation & Purification

Select 9‑oxa‑1,3,5‑triazaspiro[5.5]undecane for multi‑step syntheses where final purification via distillation is required. Its predicted boiling point of 294.1 °C is approximately 50–60 °C lower than that of all‑carbon spiro[5.5]undecane analogs, translating to lower energy consumption and reduced risk of thermal decomposition during scale‑up . This property is particularly advantageous for contract research organizations (CROs) and pilot plant operations.

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